AVE 0991

概要

説明

AVE 0991は、レニン・アンジオテンシン系(RAS)の生物学的に活性な成分であるアンジオテンシン-(1-7)の非ペプチド類似体です。 経口投与可能な化合物であり、内皮に対するアンジオテンシン-(1-7)の効果を模倣し、抗炎症作用、抗アポトーシス作用、抗線維化作用、抗酸化作用など、さまざまな有益な効果を示すことが示されています .

科学的研究の応用

AVE 0991 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the effects of angiotensin-(1-7) analogues on various chemical reactions.

Biology: Investigated for its role in modulating biological pathways, including those involved in inflammation and apoptosis.

Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, neuroinflammation, and metabolic disorders. .

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.

作用機序

AVE 0991は、アンジオテンシン-(1-7)受容体(Mas受容体としても知られる)のアゴニストとして作用することで効果を発揮します。この受容体に高親和性で結合し、下流のシグナル伝達経路を活性化します。 この活性化により、一酸化窒素やその他の生物活性分子が放出され、化合物の抗炎症作用、抗アポトーシス作用、抗酸化作用を仲介します . 関与する分子標的および経路には、一酸化窒素合成酵素経路とNLRP3インフラマソームの阻害が含まれます .

生化学分析

Biochemical Properties

AVE 0991 is an orally active, non-peptide-based selective Ang (1-7) receptor (Mas, MasR) agonist . It has been shown to have a 5-times NO-inducing efficacy than Ang (1-7) in bovine aortic endothelial cell (BAEC) cultures . It exhibits little affinity toward AT1 & AT2 receptors .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to suppress astrocyte-mediated inflammation and up-regulate the expression of autophagy . In Alzheimer’s disease model mice, this compound treatment greatly suppressed astrocyte-mediated inflammation and up-regulated the expression of autophagy .

Molecular Mechanism

This compound efficiently mimics the effects of Ang-(1–7) on the endothelium, most probably through stimulation of a specific, endothelial Ang-(1–7)-sensitive binding site causing kinin-mediated activation of endothelial NO synthase . It has been shown to inhibit the ROS-NLRP3 inflammatory signalling pathway .

Temporal Effects in Laboratory Settings

In a study involving heatstroke rats, it was found that 30 days of intraperitoneal administration of this compound improved Aβ deposition, neuronal death, and cognitive deficits . In another study, a 4-week treatment with this compound improved heart function and left ventricular remodelling induced by myocardial infarction (MI) in rats .

Dosage Effects in Animal Models

In a study involving rats with myocardial infarction, a 4-week treatment with this compound at a dose of 0.58 µmol per kg of body weight per day showed significant improvement in heart function and left ventricular remodelling .

準備方法

AVE 0991の合成には、イミダゾール環の形成とさまざまな官能基の導入など、いくつかのステップが含まれます。合成経路は通常、コアとなるイミダゾール構造の調製から始まり、フェニル基とチエニル基が添加されます。 最終生成物は、精製および結晶化プロセスを経て得られます . 工業生産方法では、反応条件を最適化して高収率および高純度を達成することが含まれ、多くの場合、自動合成装置と厳格な品質管理対策が使用されます .

化学反応の分析

AVE 0991は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは酸化されてスルホキシドおよびスルホンを生成する可能性があります。

還元: 還元反応により、this compoundは対応するアルコールおよびアミンに変換できます。

置換: this compoundは求核置換反応を受ける可能性があり、官能基が求核剤に置き換えられます。これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンおよびチオールなどの求核剤が含まれます。

科学研究への応用

This compoundは、幅広い科学研究への応用があります。

類似化合物との比較

AVE 0991は、非ペプチド化合物でありながらアンジオテンシン-(1-7)の効果を模倣できる点でユニークです。類似化合物には以下のようなものがあります。

アンジオテンシン-(1-7): this compoundが模倣する天然ペプチドであり、血管拡張作用と抗炎症作用で知られています。

[D-Ala7]-アンジオテンシン-(1-7): 安定性と効力が向上したアンジオテンシン-(1-7)の合成類似体です。

アンジオテンシンII: レニン・アンジオテンシン系の別の成分であり、血管収縮作用と炎症促進作用で知られていますが、アンジオテンシン-(1-7)とその類似体によって対抗されます

This compoundは、非ペプチド性であるため、ペプチド系化合物と比較して安定性が高く、経口投与が容易である点が特徴です .

特性

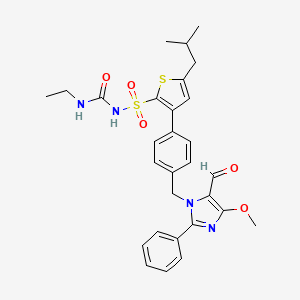

IUPAC Name |

1-ethyl-3-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O5S2/c1-5-30-29(35)32-40(36,37)28-24(16-23(39-28)15-19(2)3)21-13-11-20(12-14-21)17-33-25(18-34)27(38-4)31-26(33)22-9-7-6-8-10-22/h6-14,16,18-19H,5,15,17H2,1-4H3,(H2,30,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOZBSNPDCWHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NS(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C(=C(N=C3C4=CC=CC=C4)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184526 | |

| Record name | AVE-0991 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304462-19-9 | |

| Record name | AVE-0991 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304462199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AVE-0991 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVE-0991 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68JR6NCI7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of AVE0991?

A: AVE0991 exerts its effects primarily by acting as an agonist of the Mas receptor, a G protein-coupled receptor that is activated by Ang-(1-7) [, , , , , , ].

Q2: What are the downstream effects of AVE0991 binding to the Mas receptor?

A2: AVE0991 binding to the Mas receptor triggers several beneficial downstream effects, including:

- Vasodilation: AVE0991 promotes the release of nitric oxide (NO) from endothelial cells, leading to vasodilation and improved blood flow [, , , , ].

- Anti-inflammatory Effects: It reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and CXCL1, contributing to its anti-inflammatory properties [, , , ].

- Anti-apoptotic Effects: AVE0991 has been shown to inhibit apoptosis in various cell types, including cardiomyocytes and neuronal cells [, ].

- Antioxidant Effects: It can reduce oxidative stress by decreasing the production of reactive oxygen species (ROS) [, , , ].

Q3: Does AVE0991 interact with other receptors besides the Mas receptor?

A: While AVE0991 is primarily known for its interaction with the Mas receptor, research suggests it may also interact with the Ang II type 2 (AT2) receptor, potentially contributing to its beneficial effects in certain contexts [, ].

Q4: What is the molecular formula and weight of AVE0991?

A4: The molecular formula of AVE0991 is C28H33N5O5S2, and its molecular weight is 595.74 g/mol.

Q5: Is there any publicly available spectroscopic data for AVE0991?

A5: The scientific papers provided do not include specific spectroscopic data (e.g., NMR, IR, MS) for AVE0991.

Q6: Does AVE0991 have catalytic properties or applications outside its biological activity?

A6: The research primarily focuses on the therapeutic potential of AVE0991. There is no evidence presented for any catalytic properties or applications beyond its biological activity.

Q7: Have any computational studies been performed on AVE0991?

A7: The provided research does not delve into computational chemistry studies, simulations, or QSAR models for AVE0991.

Q8: What are the known stability characteristics of AVE0991?

A8: Information regarding the stability of AVE0991 under various conditions (temperature, pH, light) is limited in the provided research.

Q9: Are there any established formulation strategies for AVE0991?

A: One study mentions the incorporation of AVE0991 into hydroxypropyl β-cyclodextrin (HPβCD) to potentially enhance its stability and delivery [].

Q10: What is the pharmacokinetic profile of AVE0991?

A: While detailed pharmacokinetic data is not extensively discussed, AVE0991 is reported to be orally active []. Studies have used various administration routes, including intravenous, subcutaneous, intraperitoneal, and oral gavage, suggesting flexibility in its delivery [, , , , , , ].

Q11: What is the duration of action of AVE0991?

A11: The research does not provide specific details about the duration of action of AVE0991.

Q12: Has AVE0991 shown efficacy in in vitro and in vivo models?

A12: Yes, AVE0991 has demonstrated efficacy in various in vitro and in vivo models. Studies show it can:

- Improve glucose tolerance and reduce proteinuria in diabetic rats [, ]

- Attenuate ventricular remodeling and improve cardiac function after myocardial infarction in rats [, ]

- Reduce portal pressure in cirrhotic rats []

- Improve cognitive function and reduce neuroinflammation in aged rats after surgery []

- Attenuate atherosclerotic lesion development in apolipoprotein E-knockout mice [, , ]

Q13: Are there any known resistance mechanisms to AVE0991?

A13: The provided research does not mention specific resistance mechanisms to AVE0991.

Q14: What is the toxicological profile of AVE0991?

A14: The research primarily focuses on the beneficial effects of AVE0991. Specific toxicology studies or data on long-term effects are not included in the provided papers.

Q15: What drug delivery strategies have been explored for AVE0991?

A: Research mentions the use of hydroxypropyl β-cyclodextrin (HPβCD) as a potential delivery vehicle for AVE0991 [].

Q16: What analytical methods are commonly used to characterize and quantify AVE0991?

A16: The research papers provided do not go into detail about specific analytical methods used to characterize or quantify AVE0991.

Q17: Is there any information on the environmental impact and degradation of AVE0991?

A17: The provided research does not address the environmental impact or degradation of AVE0991.

Q18: What are the dissolution and solubility properties of AVE0991?

A18: Specific studies on the dissolution rate and solubility of AVE0991 in various media are not included in the provided research.

Q19: What quality control measures are in place for AVE0991?

A19: The provided research does not discuss specific quality control measures or assurance protocols for AVE0991.

Q20: Does AVE0991 elicit any immunological responses?

A20: The research does not address the immunogenicity of AVE0991 or any potential immunological responses it might trigger.

Q21: What is known about the biocompatibility and biodegradability of AVE0991?

A21: The provided research does not discuss the biocompatibility or biodegradability of AVE0991.

Q22: Are there any known alternatives or substitutes for AVE0991?

A: While no direct substitutes are mentioned, other compounds targeting the ACE2/Ang-(1-7)/Mas axis, such as Ang-(1-7) itself or its cyclic analog cAng-(1-7), are under investigation as potential therapeutic agents for similar indications [].

Q23: What is the historical context and major milestones in research on AVE0991?

A23: The provided research does not provide a historical overview of AVE0991 development or specific milestones in its research.

Q24: Are there any cross-disciplinary applications or synergies involving AVE0991 research?

A24: Research on AVE0991 spans various disciplines, including pharmacology, cardiology, endocrinology, and neurology, reflecting its potential therapeutic applications across multiple systems.

Q25: What research infrastructure and resources are essential for studying AVE0991?

A25: Essential resources for AVE0991 research likely include:

- Animal models: Various animal models, such as those for hypertension, heart failure, diabetes, and atherosclerosis, are crucial for studying AVE0991's efficacy [, , , , , , , ].

- Cell culture systems: In vitro studies utilizing primary cells or cell lines relevant to the target tissues (e.g., endothelial cells, vascular smooth muscle cells, cardiomyocytes) are important for mechanistic investigations [, , , , ].

- Molecular biology techniques: Techniques such as PCR, Western blotting, and ELISA are essential for assessing gene expression, protein levels, and cellular responses to AVE0991 treatment [, , , , ].

- Physiological monitoring systems: Depending on the specific research focus, equipment for measuring blood pressure, cardiac function, and other relevant physiological parameters is crucial [, , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。